molecular formula C26H26Cl2N2OS B5400832 2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-[4-(octyloxy)phenyl]acrylonitrile

2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-[4-(octyloxy)phenyl]acrylonitrile

Cat. No.: B5400832
M. Wt: 485.5 g/mol
InChI Key: LXNYKQDZCTWKCM-RCCKNPSSSA-N
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Description

2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-[4-(octyloxy)phenyl]acrylonitrile, also known as DCTA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-[4-(octyloxy)phenyl]acrylonitrile is not fully understood, but studies suggest that it may interact with specific cellular targets, such as enzymes and receptors, to produce its biological effects. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis by inhibiting the activity of certain enzymes involved in cell growth and survival. In inflammatory cells, this compound has been found to suppress the production of pro-inflammatory cytokines by blocking the activation of specific receptors.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the cell type and experimental conditions. In cancer cells, this compound has been reported to decrease cell viability, induce DNA damage, and alter gene expression. In inflammatory cells, this compound has been shown to reduce the production of reactive oxygen species and inflammatory mediators. In addition, this compound has been found to have low toxicity in normal cells, indicating its potential as a safe and effective therapeutic agent.

Advantages and Limitations for Lab Experiments

2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-[4-(octyloxy)phenyl]acrylonitrile has several advantages for lab experiments, including its ease of synthesis, stability, and versatility as a building block for the synthesis of novel materials and compounds. However, this compound also has some limitations, such as its low solubility in water and some organic solvents, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several potential future directions for research on 2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-[4-(octyloxy)phenyl]acrylonitrile. One area of interest is the development of this compound-based materials and devices for applications in optoelectronics, sensing, and energy storage. Another area of focus is the investigation of the molecular targets and signaling pathways involved in the anti-cancer and anti-inflammatory activities of this compound, which may lead to the discovery of new therapeutic targets and drug candidates. Furthermore, the optimization of this compound synthesis and formulation may enhance its efficacy and safety for clinical use.

Synthesis Methods

2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-[4-(octyloxy)phenyl]acrylonitrile can be synthesized through a multi-step process involving the reaction of 3,4-dichlorobenzaldehyde with thiosemicarbazide to form 4-(3,4-dichlorophenyl)-1,3-thiazol-2-amine. This intermediate is then reacted with 4-(octyloxy)benzaldehyde and acrylonitrile to form this compound.

Scientific Research Applications

2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-[4-(octyloxy)phenyl]acrylonitrile has been investigated for its potential applications in various fields, including materials science, organic electronics, and medicinal chemistry. In materials science, this compound has been used as a building block for the synthesis of novel polymers and liquid crystals with unique optical and electronic properties. In organic electronics, this compound has been utilized as a hole-transporting material in organic solar cells and light-emitting diodes. In medicinal chemistry, this compound has shown promising anti-cancer and anti-inflammatory activities, making it a potential candidate for drug development.

Properties

IUPAC Name

(E)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-octoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26Cl2N2OS/c1-2-3-4-5-6-7-14-31-22-11-8-19(9-12-22)15-21(17-29)26-30-25(18-32-26)20-10-13-23(27)24(28)16-20/h8-13,15-16,18H,2-7,14H2,1H3/b21-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXNYKQDZCTWKCM-RCCKNPSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCOC1=CC=C(C=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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